molecular formula C13H13F3N4S B4358163 N-(1,3-dimethyl-1H-pyrazol-4-yl)-N'-[4-(trifluoromethyl)phenyl]thiourea

N-(1,3-dimethyl-1H-pyrazol-4-yl)-N'-[4-(trifluoromethyl)phenyl]thiourea

Cat. No.: B4358163
M. Wt: 314.33 g/mol
InChI Key: JVXSUTYBSSYBCM-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-1H-pyrazol-4-yl)-N’-[4-(trifluoromethyl)phenyl]thiourea is an organic compound that belongs to the class of thioureas. This compound is characterized by the presence of a pyrazole ring substituted with two methyl groups and a phenyl ring substituted with a trifluoromethyl group. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dimethyl-1H-pyrazol-4-yl)-N’-[4-(trifluoromethyl)phenyl]thiourea typically involves the reaction of 1,3-dimethyl-4-aminopyrazole with 4-(trifluoromethyl)phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dimethyl-1H-pyrazol-4-yl)-N’-[4-(trifluoromethyl)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

N-(1,3-dimethyl-1H-pyrazol-4-yl)-N’-[4-(trifluoromethyl)phenyl]thiourea has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-4-yl)-N’-[4-(trifluoromethyl)phenyl]thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-dimethyl-1H-pyrazol-4-yl)-N’-phenylthiourea
  • N-(1,3-dimethyl-1H-pyrazol-4-yl)-N’-[4-(methyl)phenyl]thiourea
  • N-(1,3-dimethyl-1H-pyrazol-4-yl)-N’-[4-(chloromethyl)phenyl]thiourea

Uniqueness

N-(1,3-dimethyl-1H-pyrazol-4-yl)-N’-[4-(trifluoromethyl)phenyl]thiourea is unique due to the presence of the trifluoromethyl group on the phenyl ring. This group imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets. The trifluoromethyl group can enhance the compound’s stability, lipophilicity, and ability to penetrate biological membranes, making it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)-3-[4-(trifluoromethyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4S/c1-8-11(7-20(2)19-8)18-12(21)17-10-5-3-9(4-6-10)13(14,15)16/h3-7H,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXSUTYBSSYBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1NC(=S)NC2=CC=C(C=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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